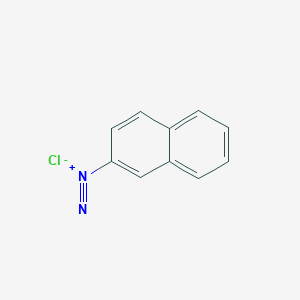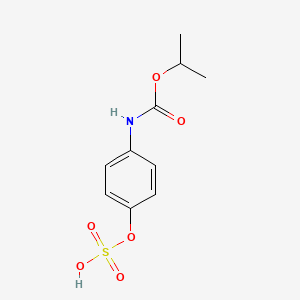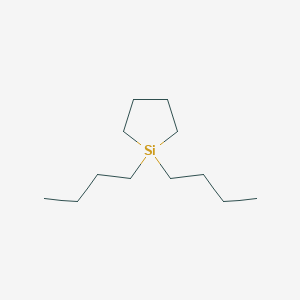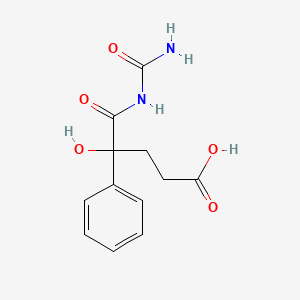
Naphthalene-2-diazonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalene-2-diazonium chloride is an organic compound derived from naphthalene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a diazonium group (-N₂⁺Cl⁻) attached to the second position of the naphthalene ring. Diazonium compounds are known for their versatility in organic synthesis, particularly in the formation of azo dyes and other aromatic compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Naphthalene-2-diazonium chloride is typically synthesized through a diazotization reaction. The process involves the reaction of 2-naphthylamine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C). The reaction can be represented as follows:
C10H7NH2+NaNO2+2HCl→C10H7N2Cl+NaCl+2H2O
Industrial Production Methods: In an industrial setting, the diazotization process is scaled up using similar reagents and conditions. The reaction is carefully controlled to maintain the low temperature required to stabilize the diazonium ion and prevent its decomposition.
Analyse Chemischer Reaktionen
Types of Reactions: Naphthalene-2-diazonium chloride undergoes several types of reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles such as hydroxide, halides, and cyanide ions.
Coupling Reactions: It can react with phenols and aromatic amines to form azo compounds, which are important in dye synthesis.
Common Reagents and Conditions:
Substitution by Hydroxide: Warming the diazonium salt solution leads to the formation of 2-naphthol.
Coupling with Phenols: The reaction with phenols in alkaline conditions produces azo dyes.
Major Products:
2-Naphthol: Formed by substitution with hydroxide.
Azo Dyes: Formed by coupling reactions with phenols and aromatic amines.
Wissenschaftliche Forschungsanwendungen
Naphthalene-2-diazonium chloride has diverse applications in scientific research:
Chemistry: Used in the synthesis of azo dyes, which are important in textile and printing industries.
Biology: Azo dyes derived from this compound are used as biological stains and indicators.
Medicine: Some azo dyes have been investigated for their potential use in pharmaceuticals.
Industry: Widely used in the production of dyes for textiles, inks, and plastics.
Wirkmechanismus
The primary mechanism by which naphthalene-2-diazonium chloride exerts its effects is through electrophilic substitution and coupling reactions. The diazonium group is highly reactive and can form bonds with nucleophiles, leading to the formation of various aromatic compounds. In coupling reactions, the diazonium ion acts as an electrophile, reacting with electron-rich aromatic compounds to form azo bonds.
Vergleich Mit ähnlichen Verbindungen
Benzenediazonium Chloride: Similar in structure but derived from benzene. It also undergoes substitution and coupling reactions.
Toluene-2-diazonium Chloride: Derived from toluene, it exhibits similar reactivity but with different substituent effects due to the methyl group.
Uniqueness: Naphthalene-2-diazonium chloride is unique due to the presence of the naphthalene ring, which provides additional stability and reactivity compared to simpler diazonium compounds. This makes it particularly useful in the synthesis of complex aromatic compounds and dyes.
Eigenschaften
CAS-Nummer |
20893-80-5 |
|---|---|
Molekularformel |
C10H7ClN2 |
Molekulargewicht |
190.63 g/mol |
IUPAC-Name |
naphthalene-2-diazonium;chloride |
InChI |
InChI=1S/C10H7N2.ClH/c11-12-10-6-5-8-3-1-2-4-9(8)7-10;/h1-7H;1H/q+1;/p-1 |
InChI-Schlüssel |
XCEHRSBXQSBBBM-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)[N+]#N.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2,3-Dimethyl-6-(piperidin-1-yl)-6,7,8,9-tetrahydro-5h-benzo[7]annulen-5-ol](/img/structure/B14707279.png)



![1-[(1R,5R,6S,9S)-9,12-dihydroxy-6,16-dimethyl-10,19-dioxa-16-azahexacyclo[12.5.3.15,9.01,14.02,11.06,11]tricosa-2,21-dien-22-yl]ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate](/img/structure/B14707300.png)
![2-Methyl-1,1-bis[(propan-2-yl)oxy]propane](/img/structure/B14707304.png)

![8-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-methyl-4-phenyl-1-thia-4,8-diazaspiro[4.5]decan-3-one;oxalic acid](/img/structure/B14707319.png)

